2-(5-methyl-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

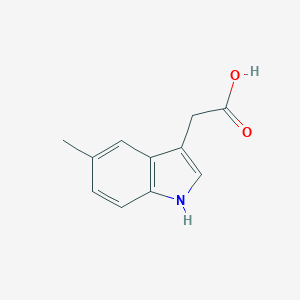

2-(5-Methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. It is characterized by the presence of an indole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of catalysts and specific reaction conditions can further improve the scalability and cost-effectiveness of the production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Halogenated or nitrated indole derivatives

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-(5-methyl-1H-indol-3-yl)acetic acid serves as a building block for more complex molecules. It is utilized in various synthetic pathways to create derivatives with enhanced properties or functions.

Synthesis Pathways:

- Formation of Indole Core: Typically synthesized via Fischer indole synthesis.

- Substitution Reactions: Methylation and ethylation can be achieved using alkyl halides in the presence of bases.

Research indicates that this compound exhibits significant biological activities, particularly in oncology.

Anticancer Properties:

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC). Mechanisms of action include:

- Induction of apoptosis

- Cell cycle arrest

A study showed that this compound increased levels of reactive oxygen species (ROS), leading to cellular apoptosis in resistant cancer cell lines .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hepatocellular Carcinoma | 15 | Apoptosis induction |

| Breast Cancer | 20 | Cell cycle arrest |

| Colon Cancer | 25 | ROS generation |

Medicinal Applications

The compound is being investigated for its potential therapeutic effects. It has shown promise as a lead compound for drug development aimed at treating various cancers due to its ability to target specific molecular pathways involved in tumor growth.

Case Study: Inhibition of HCC Growth

A study focused on the effects of this compound on Bel-7402 cells demonstrated that it inhibited cell growth more effectively in drug-resistant variants than in parental cells, suggesting its potential utility in overcoming chemoresistance .

Mécanisme D'action

The mechanism of action of 2-(5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the activity of natural plant hormones, influencing cell growth and differentiation. The compound may also interact with enzymes and receptors, modulating various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the methyl group at the 5-position.

5-Methoxy-2-methyl-3-indoleacetic acid: A derivative with a methoxy group at the 5-position instead of a methyl group.

Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid .

Uniqueness

2-(5-Methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 5-position and the acetic acid moiety at the 3-position differentiates it from other indole derivatives, making it a valuable compound for various applications .

Activité Biologique

2-(5-Methyl-1H-indol-3-yl)acetic acid, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on cancer, antibacterial properties, and potential mechanisms of action based on recent research findings.

Chemical Structure

The compound is characterized by the indole ring system with a carboxylic acid functional group at the 2-position. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that similar indole derivatives can inhibit the growth of hepatocellular carcinoma (HCC) cells by modulating pathways involving reactive oxygen species (ROS) and SIRT3, which is crucial for regulating apoptosis and cell cycle progression . These findings suggest that compounds with similar structures may exhibit comparable anticancer effects.

Case Study: Hepatocellular Carcinoma

- Cell Line : Bel-7402 (human HCC)

- Mechanism : Activation of NADPH oxidase 4 (NOX4) and SIRT3 pathways.

- Outcome : Induction of apoptosis and cell cycle arrest in G0/G1 phase.

Antibacterial Activity

The antibacterial properties of indole derivatives have been well-documented. In particular, compounds related to this compound have shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Bacteria Tested | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 3.69 | 7.38 |

| Escherichia coli | 1.67 | 3.68 | |

| Pseudomonas aeruginosa | 3.12 | 6.25 |

These results indicate that the compound exhibits potent antibacterial activity, especially against Gram-negative bacteria, which are typically more resistant to antibiotics .

Anticonvulsant Activity

Indole derivatives have also been evaluated for their anticonvulsant properties. In studies where similar compounds were tested in animal models, certain derivatives demonstrated comparable efficacy to established anticonvulsants like phenytoin and carbamazepine.

Table 2: Anticonvulsant Activity Comparison

| Compound | Efficacy (Compared to Phenytoin) | Neurotoxicity Level |

|---|---|---|

| This compound | Comparable | Lower than phenytoin |

This suggests that further exploration into the anticonvulsant properties of this compound could yield promising results for therapeutic applications .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Activation of pro-apoptotic pathways through ROS generation.

- Cell Cycle Arrest : Inhibition of cell cycle progression at the G0/G1 phase.

- Antimicrobial Properties : Disruption of bacterial cell wall synthesis and function.

Propriétés

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-3-10-9(4-7)8(6-12-10)5-11(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFDKXJAORBSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281370 | |

| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-47-6 | |

| Record name | 5-Methyl-3-indoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1912-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5-Methylindole-3-acetic acid in reducing inflammation?

A1: While the provided research doesn't delve into the specific mechanism of 5-Methylindole-3-acetic acid in reducing inflammation, one study indicates that a related compound, 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid, acts by inhibiting phospholipase A2 (PLA2). [] PLA2 is an enzyme involved in the production of inflammatory mediators. By inhibiting PLA2, this class of compounds may reduce the production of these mediators and thus alleviate inflammation.

Q2: How does 3,3′-Diindolylmethane (DIM) compare to 5-Methylindole-3-acetic acid in terms of its effect on prostate cancer cells?

A2: Research suggests that both DIM and 5-Methylindole-3-acetic acid can influence prostate cancer cell survival, with DIM demonstrating greater potency. [, ] DIM induces the expression of the p75NTR tumor suppressor protein, leading to apoptosis in prostate cancer cells. While 5-Methylindole-3-acetic acid also exhibited this effect, DIM showed superior efficacy in inducing p75NTR and inhibiting cell survival across different cell lines. [, ]

Q3: What were the findings of the double-blind clinical trial comparing 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in rheumatoid arthritis patients?

A3: A double-blind crossover trial compared the efficacy of 1-(p-Chlorobenzoyl)-5-methylindole-3-acetic acid (glucametacine) to indomethacin in 15 patients with rheumatoid arthritis. [] While the trial indicated that glucametacine might be slightly more effective than indomethacin in managing the condition, the difference was not statistically significant. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.